![molecular formula C21H28N4O3S B2953888 5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-88-1](/img/structure/B2953888.png)
5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that integrates various pharmacophores known for diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, molecular descriptors, and case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a triazole moiety, which is known for its potential in medicinal chemistry. The presence of the 4-ethoxy-3-methoxyphenyl group and the 3-methylpiperidin-1-yl substituent enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : C19H24N4O3S
Molecular Weight
- Molecular Weight : 388.48 g/mol
Anticancer Potential
Recent studies indicate that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. These compounds can induce apoptosis in various cancer cell lines through different mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways.
Case Study: Anticancer Activity
A study conducted on similar thiazole-triazole derivatives demonstrated their efficacy against breast cancer cells (MCF-7). The compound induced G0/G1 phase arrest and increased the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels.
Antimicrobial Activity
The compound has shown promising results against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 µg/mL | |
Escherichia coli | 20 µg/mL | |
Pseudomonas aeruginosa | 25 µg/mL |
Antihypertensive Effects
The antihypertensive potential of thiazole derivatives has been explored through in vivo studies. These compounds can act as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension.
Research Findings
In a controlled trial involving hypertensive rats, administration of the compound resulted in a significant reduction in blood pressure levels compared to the control group. The mechanism was attributed to the inhibition of ACE activity.
In Silico Studies
In silico techniques have been employed to predict the biological activity of this compound. Molecular docking studies suggest that it binds effectively to various biological targets, enhancing its potential therapeutic applications.
Molecular Docking Results
Table 2 summarizes the docking scores against selected targets:
Target Protein | Binding Affinity (kcal/mol) | Remarks |
---|---|---|
ACE | -9.5 | Strong interaction |
EGFR | -8.7 | Moderate interaction |
Bcl-2 | -7.9 | Potential apoptosis inducer |
Eigenschaften
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-5-28-16-9-8-15(11-17(16)27-4)18(24-10-6-7-13(2)12-24)19-20(26)25-21(29-19)22-14(3)23-25/h8-9,11,13,18,26H,5-7,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQGHGHGQBBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC(C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.